molecular formula C16H27N3O2 B8109938 rel-(3aS,6aS)-2-acetyl-N,N-dimethylhexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine]-6a-carboxamide

rel-(3aS,6aS)-2-acetyl-N,N-dimethylhexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine]-6a-carboxamide

Cat. No.: B8109938
M. Wt: 293.40 g/mol
InChI Key: MQBVFXVAXSFZTF-XJKSGUPXSA-N
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Description

The compound rel-(3aS,6aS)-2-acetyl-N,N-dimethylhexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine]-6a-carboxamide is a synthetic organic molecule with interesting chemical properties and potential applications in various fields. This compound falls within a family of spiro compounds, characterized by a unique three-dimensional structure where two rings are connected through one common atom. Its molecular structure provides distinctive chemical and biological behaviors that have attracted significant scientific interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3aS,6aS)-2-acetyl-N,N-dimethylhexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine]-6a-carboxamide typically involves multi-step organic reactions, often starting from simpler cyclic ketones and amines. Key steps include:

  • Cyclization: : A cyclopentanone derivative reacts with an appropriate amine to form a spiro compound.

  • Acetylation: : The spiro intermediate undergoes acetylation using acetyl chloride or acetic anhydride.

  • Dimethylation: : Introduction of N,N-dimethyl groups through the reaction with a methylating agent like iodomethane.

Industrial Production Methods

Industrial-scale production might utilize continuous flow chemistry for higher efficiency and yield. The reaction conditions need to be optimized for temperature, pressure, and catalysts to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Reacts with oxidizing agents like potassium permanganate, potentially leading to the formation of carboxylic acids or ketones.

  • Reduction: : Can be reduced using agents such as lithium aluminum hydride to yield alcohol derivatives.

  • Substitution: : Substitutes hydrogen atoms under specific conditions, facilitating further functionalization.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, chromium trioxide

  • Reduction Reagents: : Lithium aluminum hydride, sodium borohydride

  • Substitution Reagents: : Halogens (bromine, chlorine), organometallic reagents (Grignard reagents)

Major Products

  • From Oxidation: : Carboxylic acids, ketones

  • From Reduction: : Alcohols

  • From Substitution: : Various functionalized derivatives depending on the substituent introduced

Scientific Research Applications

The applications of rel-(3aS,6aS)-2-acetyl-N,N-dimethylhexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine]-6a-carboxamide span multiple scientific domains:

  • Chemistry: : Utilized in organic synthesis as an intermediate for complex molecules.

  • Biology: : Investigated for its bioactive properties, including potential enzyme inhibition.

  • Medicine: : Explored for therapeutic uses, particularly in drug development targeting neurological disorders.

  • Industry: : Employed in the manufacture of specialized polymers and materials due to its unique structural properties.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, leading to modulation of biological pathways. It may act on:

  • Enzymatic Pathways: : Inhibiting or activating enzymes.

  • Receptor Binding: : Interacting with cellular receptors to alter cell signaling.

Comparison with Similar Compounds

Compared to other spiro compounds, rel-(3aS,6aS)-2-acetyl-N,N-dimethylhexahydro-1H-spiro[cyclopenta[c]pyrrole-4,4'-piperidine]-6a-carboxamide exhibits unique properties due to its specific functional groups and spatial configuration.

Similar Compounds

  • Spiro[cyclopentane] derivatives: : Share the spirocyclic core but differ in functional groups.

  • N-Substituted Piperidines: : Similar nitrogen-based structures with varying substituents.

  • Hexahydrospiro Compounds: : Analogous hydrogenated spiro compounds with different cyclic attachments.

This compound's unique combination of structural features and functional groups set it apart, making it a subject of keen interest in various fields of research.

Properties

IUPAC Name

(3aS,6aS)-2-acetyl-N,N-dimethylspiro[3,4,5,6a-tetrahydro-1H-cyclopenta[c]pyrrole-6,4'-piperidine]-3a-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2/c1-12(20)19-10-13-15(6-8-17-9-7-15)4-5-16(13,11-19)14(21)18(2)3/h13,17H,4-11H2,1-3H3/t13-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBVFXVAXSFZTF-XJKSGUPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2C3(CCC2(C1)C(=O)N(C)C)CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1C[C@@H]2[C@](C1)(CCC23CCNCC3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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